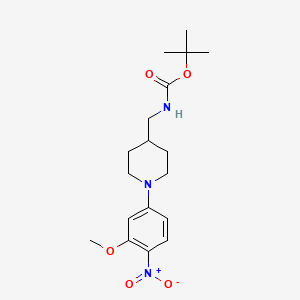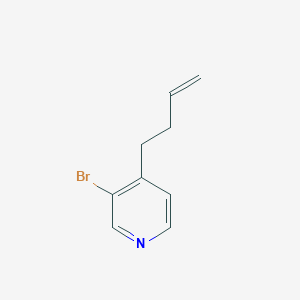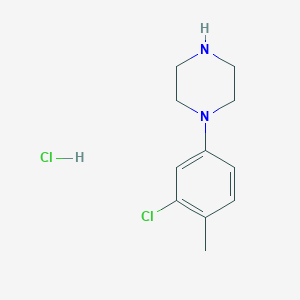![molecular formula CHF4LiNO4S2 B11824706 Sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt](/img/structure/B11824706.png)
Sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt is a chemical compound with the molecular formula CF4LiNO4S2. This compound is characterized by its white to almost white powder or crystalline form and has a melting point of 100°C . It is primarily used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt typically involves the reaction of fluorosulfonyl and trifluoromethylsulfonyl compounds under controlled conditions. One common method includes the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form. Safety measures are crucial during production due to the compound’s reactive nature and potential hazards associated with its handling .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound is resistant to reduction and oxidation, making it stable under various conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, which can react with the sulfonyl fluoride group to form sulfonamide derivatives . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, with or without the presence of catalysts.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamide derivatives and other functionalized sulfonyl compounds. These products are valuable intermediates in organic synthesis and have applications in various fields .
Applications De Recherche Scientifique
Chemistry
In chemistry, sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt is used as a reagent in the synthesis of complex organic molecules.
Biology and Medicine
In biological and medicinal research, this compound is utilized for its ability to form stable sulfonamide bonds, which are important in the development of pharmaceuticals and enzyme inhibitors. It is also used in the study of enzyme mechanisms and as a tool for probing biological systems .
Industry
Industrially, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of polymers and advanced materials .
Mécanisme D'action
The mechanism by which sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt exerts its effects involves the formation of strong covalent bonds with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react readily with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including the inhibition of enzymes and the modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium bis(trifluoromethanesulfonyl)imide: Another lithium salt with similar applications in organic synthesis and industrial processes.
Sulfonyl chlorides: Compounds that also contain the sulfonyl group but differ in their reactivity and stability compared to sulfonyl fluorides.
Uniqueness
Sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt is unique due to its combination of stability and reactivity. Unlike sulfonyl chlorides, which are more prone to hydrolysis, sulfonyl fluorides are more stable and can be used under a wider range of conditions. This makes them particularly valuable in applications requiring robust and reliable reagents .
Propriétés
Formule moléculaire |
CHF4LiNO4S2 |
|---|---|
Poids moléculaire |
238.1 g/mol |
InChI |
InChI=1S/CHF4NO4S2.Li/c2-1(3,4)11(7,8)6-12(5,9)10;/h6H; |
Clé InChI |
SJWRWIGAHVETDM-UHFFFAOYSA-N |
SMILES canonique |
[Li].C(F)(F)(F)S(=O)(=O)NS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)


![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)

![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)

![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)

![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)
![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)
